2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain at least one atom other than carbon within their ring structure.Scientific Research Applications
Synthetic Pathways and Derivative Formation
Research demonstrates the capability to synthesize complex molecular structures through reactions involving secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides. These reactions yield a variety of compounds with potential applications in material science and pharmaceuticals (Vasilin et al., 2015).
Another study explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility of thieno[2,3-b]pyridine derivatives for creating new molecular frameworks with potential biological and chemical applications (Bakhite et al., 2005).
Antimicrobial Applications
- A study on thienopyrimidine derivatives revealed their pronounced antimicrobial activity, suggesting their potential use as antimicrobial agents in medical and environmental applications (Bhuiyan et al., 2006).
Material Science Applications
- The synthesis and characterization of polyamides and poly(amide-imide)s derived from related chemical structures underscore their utility in creating high-performance materials with applications in electronics, coatings, and advanced composites (Saxena et al., 2003).
Antiproliferative Activity
- Research into 2-chlorophenyl carboxamide thienopyridines has shown that certain derivatives possess antiproliferative properties, indicating potential applications in the development of cancer therapeutics (van Rensburg et al., 2017).
Future Directions
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-4-24(5-2)30(27,28)14-8-6-13(7-9-14)19(26)22-20-17(18(21)25)15-10-11-23(3)12-16(15)29-20/h6-9H,4-5,10-12H2,1-3H3,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKUWSCDYSOYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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